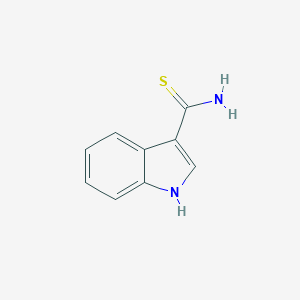

Indole-3-thio carboxamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1H-indole-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWNZMJWESSLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483725 | |

| Record name | 1H-INDOLE-3-CARBOTHIOAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59108-90-6 | |

| Record name | 1H-INDOLE-3-CARBOTHIOAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1h Indole 3 Carbothioamide

Established Synthetic Pathways to 1H-Indole-3-carbothioamide

The synthesis of 1H-Indole-3-carbothioamide is typically achieved through strategic, multi-step processes that rely on readily available indole (B1671886) precursors. These methods are designed to efficiently introduce the carbothioamide functional group at the C3-position of the indole ring.

Multi-Step Synthesis Strategies

A robust and widely adopted strategy for the synthesis of 1H-Indole-3-carbothioamide involves a two-step sequence starting from 1H-indole-3-carboxamide. The critical step in this sequence is the thionation of the amide group.

Thionation of 1H-Indole-3-carboxamide: The most effective method for converting the carbonyl group of the amide into a thiocarbonyl group is through the use of a thionating agent, with Lawesson's reagent being the most prominent. This reagent offers a mild and convenient route to thioamides, often providing good to excellent yields. The reaction involves heating the corresponding amide with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). While the original procedures often required high temperatures, using THF as a solvent can allow the reaction to proceed at room temperature.

A plausible synthetic pathway can be outlined as follows:

Synthesis of 1H-Indole-3-carbonitrile: Starting from indole, the nitrile group can be introduced at the C3 position.

Hydrolysis to 1H-Indole-3-carboxamide: The nitrile is then partially hydrolyzed under controlled conditions to yield the primary amide.

Thionation to 1H-Indole-3-carbothioamide: The final step is the thionation of the carboxamide using Lawesson's reagent, as detailed above.

This multi-step approach allows for the systematic construction of the target molecule from simple precursors.

Role of 1H-Indole-3-carbaldehyde in Synthesis

1H-Indole-3-carbaldehyde is a pivotal intermediate in the synthesis of a vast array of indole derivatives, including the precursors to 1H-Indole-3-carbothioamide. Its carbonyl group is highly reactive and allows for diverse C-C and C-N bond-forming reactions.

The most common and efficient method for preparing 1H-Indole-3-carbaldehyde is the Vilsmeier-Haack reaction. This reaction involves the formylation of indole using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The Vilsmeier-Haack reaction is valued for its simplicity, high purity of the product, and nearly quantitative yields.

Once synthesized, 1H-Indole-3-carbaldehyde can be converted to 1H-Indole-3-carbonitrile, which then enters the synthetic sequence described in section 2.1.1. Alternatively, the aldehyde can be oxidized to the corresponding carboxylic acid, converted to the amide, and then thionated. The versatility of 1H-Indole-3-carbaldehyde makes it a crucial starting point for building the 1H-Indole-3-carbothioamide scaffold and its derivatives.

Advanced Synthetic Approaches for Derivatives of 1H-Indole-3-carbothioamide

Building upon the core structure of 1H-Indole-3-carbothioamide, or more commonly its precursor 1H-Indole-3-carbaldehyde, advanced synthetic methods enable the creation of a diverse range of derivatives, including complex fused heterocyclic architectures.

Schiff Base Reactions for Thiosemicarbazone Formation

A significant class of derivatives accessible from 1H-Indole-3-carbaldehyde are thiosemicarbazones. These compounds are formed through a condensation reaction, a type of Schiff base formation, between the aldehyde group of 1H-Indole-3-carbaldehyde and a thiosemicarbazide (B42300).

The reaction is typically carried out by refluxing equimolar amounts of 1H-Indole-3-carbaldehyde and the appropriate N-substituted or unsubstituted thiosemicarbazide in a protic solvent like ethanol, often with a catalytic amount of acid. This straightforward reaction leads to the formation of (1H-indol-3-yl)methylene)hydrazine-1-carbothioamides, which are valuable scaffolds in their own right.

| Reactant (Thiosemicarbazide) | Product | Yield (%) | Reference |

|---|---|---|---|

| Thiosemicarbazide | (2Z)-2-[(1H-indol-3-yl)methylidene]hydrazine-1-carbothioamide | Data Not Specified | |

| 4,4-Dimethylthiosemicarbazide | (2Z)-2-[(1H-indol-3-yl)methylidene]-N,N-dimethylhydrazine-1-carbothioamide | 67% |

Cyclization Reactions for Fused Heterocyclic Architectures

The indole scaffold, functionalized with a carbothioamide or a related group, is an excellent precursor for constructing fused heterocyclic systems through cyclization reactions. These reactions significantly increase the structural complexity and can lead to novel molecular frameworks.

One notable example is the synthesis of indole pyrazole (B372694) carbothioamide derivatives. This process begins with a Claisen-Schmidt condensation between 1H-Indole-3-carbaldehyde and a substituted acetophenone (B1666503) to yield a chalcone (B49325) derivative. This intermediate then undergoes a cyclocondensation reaction with thiosemicarbazide in a solvent such as ethanol. This cyclization step forms a pyrazole ring, resulting in a complex molecule that incorporates both the indole and pyrazole moieties linked by a carbothioamide group.

This strategy demonstrates how the reactive sites within the indole-thioamide framework can be exploited to build polycyclic structures, expanding the chemical space accessible from the parent compound.

Microwave-Assisted Synthetic Protocols for Enhanced Yields

Modern synthetic chemistry increasingly employs enabling technologies to improve reaction efficiency, and microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods.

In the context of indole chemistry, microwave assistance has been successfully applied to various synthetic transformations, including thionation reactions. For instance, the synthesis of thioamides, thionoesters, and other sulfur-containing heterocycles using Lawesson's reagent can be accelerated under microwave irradiation, often in solvent-free conditions.

| Reaction Type | Conventional Method (Conditions) | Microwave Method (Conditions) | Advantage | Reference |

|---|---|---|---|---|

| Thioamide Synthesis | Toluene, reflux, prolonged periods | Solvent-free or NMP, 110-180°C, 2-20 min | Reduced time, improved yields, simple workup |

While specific microwave-assisted protocols for the synthesis of 1H-Indole-3-carbothioamide are not extensively detailed in the literature, the proven success of MAOS for both indole synthesis and thionation reactions strongly suggests its applicability. Such protocols would be expected to enhance the efficiency of the established synthetic pathways, making the production of 1H-Indole-3-carbothioamide and its derivatives more rapid and environmentally friendly.

Derivatization via Substitution on the Indole and Thioamide Moieties

The structural modification of 1H-indole-3-carbothioamide is a key strategy for synthesizing novel derivatives with tailored properties. These modifications can be broadly categorized into substitutions on the indole nucleus and transformations of the thioamide functional group. Such derivatizations allow for the systematic exploration of structure-activity relationships in various chemical and biological contexts.

Substitution on the Indole Moiety:

The indole ring of 1H-indole-3-carbothioamide offers several sites for substitution, including the nitrogen atom (N-1) and various carbon atoms (C-2, C-4, C-5, C-6, C-7) of the bicyclic system.

N-Substitution: The indole nitrogen can be readily functionalized with a variety of alkyl and aryl groups. Methods such as PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular cyclization have been developed for synthesizing N-arylated and N-alkylated indoles. organic-chemistry.org This approach allows for the construction of the indole skeleton by joining the nitrogen atom on a side chain to the benzene (B151609) ring in the final synthetic step. organic-chemistry.org Both electron-rich and electron-poor substrates can be used, typically providing good to high yields under mild reaction conditions. organic-chemistry.org Another efficient method involves the Ullmann-type intramolecular arylamination using a CuI-K₃PO₄-DMF system, which also yields N-alkylated and N-arylated indole derivatives in good to high yields. nih.gov

C-Substitution: Directing substituents to specific carbon atoms on the indole ring is crucial for fine-tuning molecular properties.

C-2 Substitution: While the 3-position is the most reactive site for electrophilic substitution on indole, methods for introducing substituents at the C-2 position have been developed. These often involve protecting the 3-position and masking the indole nitrogen before carrying out reactions like allylic bromination on a 2-methylindole (B41428) precursor. combichemistry.com

C-5 Substitution: Halogenation, such as direct iodination, can be achieved regioselectively at the C-5 position of the indole ring. rsc.org This provides a handle for further functionalization through cross-coupling reactions.

C-4, C-6, and C-7 Substitution: The placement of substituents at these positions often requires starting from pre-functionalized anilines before the indole ring is constructed, for instance, via a Fischer indole synthesis. nih.gov Studies on related indole-2-carboxylic acid derivatives have shown that substitutions at different positions significantly impact their biological activity, with substitutions at position 7 being particularly favorable in some cases. nih.gov

Substitution on the Thioamide Moiety:

The thioamide group (-CSNH₂) is a versatile functional group that can undergo various chemical transformations.

N-Alkylation/Arylation: The nitrogen atom of the thioamide can be substituted to form secondary or tertiary thioamides. This is typically achieved by reacting the primary thioamide with alkyl or aryl halides.

S-Alkylation: The sulfur atom of the thioamide is nucleophilic and can be alkylated to form thioimidate esters. These intermediates are useful for further transformations.

Conversion to Other Functional Groups: The thioamide group can be converted into other functionalities. For example, it can be hydrolyzed to the corresponding amide or reduced to an amine. It can also serve as a precursor for the synthesis of various heterocyclic rings, such as thiazoles.

The following table summarizes representative derivatization strategies for the indole scaffold, which are applicable to 1H-indole-3-carbothioamide.

| Position | Reaction Type | Reagents/Conditions | Product Type | Reference |

| N-1 | N-Alkylation/Arylation | PIFA-mediated cyclization | N-Substituted Indoles | organic-chemistry.org |

| N-1 | N-Alkylation/Arylation | CuI, K₃PO₄, DMF | N-Substituted Indoles | nih.gov |

| C-2 | Functionalization | Allylic bromination of 2-methylindole precursor | 2-Substituted Indoles | combichemistry.com |

| C-5 | Halogenation | Direct Iodination | 5-Iodo-Indole Derivatives | rsc.org |

| C-4, C-6, C-7 | Varies | Fischer indole synthesis from substituted anilines | Position-specific substituted indoles | nih.gov |

Isolation and Purification Techniques for 1H-Indole-3-carbothioamide Compounds

The effective isolation and purification of 1H-indole-3-carbothioamide and its derivatives are critical for obtaining materials of high purity, which is essential for accurate chemical analysis and biological evaluation. A combination of techniques is often employed, leveraging the physicochemical properties of the target compounds.

Crystallization:

Crystallization is a primary and highly effective method for purifying solid indole compounds. researchgate.net The choice of solvent is crucial for successful crystallization. A suitable solvent system is one in which the compound is sparingly soluble at low temperatures but readily soluble at higher temperatures.

Solvent Selection: For indole compounds, mixed solvent systems, such as methanol-water, have been found to be effective. researchgate.net The ratio of the solvent to the anti-solvent (e.g., methanol (B129727) to water) is a critical parameter that must be optimized to maximize yield and purity. researchgate.net

Temperature Control: The crystallization temperature significantly impacts the yield. Lower temperatures, often around 0°C, are typically used to induce precipitation and maximize the recovery of the purified product. researchgate.net

Solute Crystallization: In a multi-step purification process starting from complex mixtures like coal tar wash oil, solute crystallization is a key final step. mdpi.comnih.gov After initial extraction and concentration steps, a solvent like n-hexane can be used to crystallize the indole compound, achieving purities upwards of 99.5%. mdpi.comnih.gov The yield and purity in this process are influenced by factors such as the crystallization time, temperature, and the ratio of solvent to the crude material. nih.gov

The optimal conditions for the crystallization of indole from a crude source are summarized below.

| Parameter | Optimal Condition | Effect | Reference |

| Solvent System | Methanol/Water | Influences solubility and crystal formation | researchgate.net |

| Solvent Ratio | 3:2 (Methanol:Water) | Optimizes yield and purity | researchgate.net |

| Crystallization Temperature | 0°C | Maximizes product recovery | researchgate.net |

| Purity of Raw Material | >80-90% | Higher initial purity leads to better final yield | researchgate.net |

Chromatographic Methods:

Chromatography is an indispensable tool for the purification of indole derivatives, particularly for separating complex mixtures or removing closely related impurities.

Column Chromatography: This is the most common chromatographic technique used for the purification of synthesized indole compounds. It involves passing a solution of the crude product through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An appropriate solvent system (eluent) is chosen to allow for the differential migration of the components, leading to their separation.

Affinity Chromatography: For indole-binding biomolecules, such as enzymes, affinity chromatography is a powerful purification technique. nih.gov This method utilizes a stationary phase where an indole derivative (e.g., indole-3-carboxaldehyde) is covalently attached. nih.gov The target protein binds specifically to the immobilized indole ligand, while other proteins are washed away. The purified protein can then be eluted by changing the buffer conditions. This technique can result in a significant increase in specific activity and yield compared to conventional methods. nih.gov

Extraction:

Liquid-liquid extraction is often used as an initial purification and concentration step, especially when isolating indole compounds from natural sources or complex reaction mixtures like coal tar. nih.gov This technique separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous phase and an organic solvent.

Solvent System: A combination of methanol extraction followed by n-hexane re-extraction has been shown to be effective for concentrating indole from wash oil. nih.govmdpi.com This process can significantly increase the concentration of indole, preparing it for final purification by crystallization. nih.gov

Pharmacological Spectrum and Biological Activities of 1h Indole 3 Carbothioamide Derivatives

Antimicrobial Efficacy

Derivatives of 1H-Indole-3-carbothioamide have emerged as a promising class of antimicrobial agents. Their chemical structure allows for diverse substitutions, leading to a wide range of compounds with significant activity against clinically relevant microorganisms. The incorporation of different heterocyclic rings, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879), has been a particularly fruitful strategy in enhancing their antimicrobial properties.

Antibacterial Activities

The antibacterial potential of these indole (B1671886) derivatives has been evaluated against a variety of both Gram-positive and Gram-negative bacteria, as well as against the challenging pathogen Mycobacterium tuberculosis.

Bacterial resistance, especially among Gram-positive pathogens like MRSA, poses a significant global health threat. Indole derivatives have shown considerable promise in addressing this challenge. google.com In one study, newly synthesized indole derivatives featuring triazole, thiadiazole, and carbothioamide moieties were tested for their antibacterial effects. Several compounds demonstrated noteworthy activity against S. aureus and the highly resistant MRSA strain.

Specifically, an indole-thiadiazole derivative (compound 2h) and an indole-triazole derivative (compound 3d) were the most effective against S. aureus, with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL. scispace.com Compound 3d also showed excellent activity against MRSA, proving to be much more potent than the standard antibiotic ciprofloxacin. scispace.com This highlights the potential of these scaffolds in the development of new weapons against drug-resistant staphylococcal infections.

Table 1: Antibacterial Activity of Selected Indole Derivatives against Gram-Positive Bacteria

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2h (Indole-thiadiazole) | S. aureus | 6.25 |

| 3d (Indole-triazole) | S. aureus | 6.25 |

| 3d (Indole-triazole) | MRSA | Not specified, but noted as excellent |

| Ciprofloxacin (Standard) | MRSA | > 6.25 (based on comparative statement) |

The efficacy of 1H-Indole-3-carbothioamide derivatives has also been assessed against Gram-negative bacteria. Studies have shown that indole and its derivatives can possess activity against clinically important strains like Escherichia coli and Salmonella. nih.gov While some synthesized indole derivatives substituted with triazole, thiadiazole, and carbothioamide were tested against E. coli, the specific MIC values from this particular screening were not highlighted as being exceptionally potent compared to the activity seen against Gram-positive strains. scispace.com

Interestingly, research into the broader class of indole compounds has revealed that indole itself can act as an intercellular signaling molecule. In the case of Salmonella enterica, which does not naturally produce indole, exposure to it can induce the expression of multidrug efflux pumps, a mechanism that can contribute to antibiotic resistance. google.com This underscores the complex interactions between indole structures and bacterial physiology.

Tuberculosis remains a devastating infectious disease, and the rise of drug-resistant strains necessitates the discovery of new therapeutic agents. Indoleamides and indole-2-carboxamides, which are structurally related to the carbothioamide scaffold, have been identified as a valuable source of potent antitubercular agents. These compounds have demonstrated impressive activity against the virulent H37Rv strain of Mycobacterium tuberculosis.

Research has identified that these indole derivatives often target MmpL3, a crucial transporter of mycolic acids essential for the integrity of the mycobacterial cell wall. One study identified indoleamide compounds with MIC values as low as 0.0078 µg/mL against the H37Rv strain. Further investigation into a series of 3-Phenyl-1H-indoles also revealed compounds with significant inhibitory effects on M. tuberculosis growth. The potent and specific action of these indole derivatives makes them a highly promising class for further development in the fight against tuberculosis.

Table 2: In Vitro Antitubercular Activity of Indoleamide Derivatives against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Indoleamide 1 | Not specified | 0.25 |

| Indoleamide 2 | Not specified | 0.0313 |

| Indoleamide 3 | Not specified | 0.0078 |

Antifungal Activities (e.g., against Candida albicans, Candida krusei)

Infections caused by fungal pathogens, particularly from the Candida genus, are a growing concern, especially in immunocompromised individuals. Candida krusei is of particular note due to its intrinsic resistance to commonly used antifungal drugs like fluconazole. scispace.com Indole derivatives have shown significant potential as antifungal agents.

In a study of indole derivatives bearing triazole and thiadiazole groups, many of the tested compounds showed moderate activity against Candida albicans and excellent antifungal activity against Candida krusei. scispace.com Several derivatives, including 1b, 2b-d, and 3b-d, were identified as the most effective against C. albicans with MIC values of 3.125 µg/mL. The activity against C. krusei was even more promising, with the indole-triazole group, in particular, demonstrating high potency. scispace.com This suggests that the indole scaffold is a valuable starting point for developing new agents to treat resistant fungal infections.

Table 3: Antifungal Activity of Selected Indole Derivatives against Candida Species

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 1b, 2b-d, 3b-d | Candida albicans | 3.125 |

| Indole-triazole group (general) | Candida krusei | Highly active (specific values not detailed) |

| Fluconazole (Standard) | Candida albicans | Not specified |

| Fluconazole (Standard) | Candida krusei | Known to be ineffective |

Antiviral Activities (e.g., against Hepatitis C Virus)

The search for novel antiviral agents is a critical area of pharmaceutical research. The indole scaffold has been explored for its potential to inhibit various viruses, including the Hepatitis C Virus (HCV). HCV is a major cause of chronic liver disease, and while new direct-acting antivirals have been developed, the need for new inhibitors persists.

Screening of small molecule libraries has identified indole derivatives as a new class of HCV replication inhibitors. scispace.com One structure-activity relationship study identified a potent inhibitor (compound 12e) with an effective concentration (EC50) of 1.1 µmol/L. scispace.com The mechanism of action for this class of indole derivatives was found to be novel, involving the induction of pro-inflammatory and antiviral cytokine genes, which in turn inhibit HCV replication. scispace.com Other research has shown that certain indole derivatives can interfere with the early stages of the HCV life cycle, specifically viral entry. These findings indicate that indole-based compounds are a promising scaffold for the development of new anti-HCV therapies with unique mechanisms of action.

Antiparasitic Activities (e.g., Antimalarial against Plasmodium falciparum)

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge, necessitating the development of novel therapeutic agents. uga.edunih.gov Researchers have explored various indole derivatives for their potential antimalarial properties.

A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for their activity against Plasmodium falciparum. One compound, in particular, demonstrated promising antimalarial activity against both drug-sensitive and drug-resistant strains, with EC50 values around 3 µM. cabidigitallibrary.org This suggests that the 1H-indole scaffold can serve as a valuable template for the design of new antimalarial drugs. cabidigitallibrary.org Further studies on indole-3-glyoxyl tyrosine derivatives have also shown significant parasite growth inhibition of over 85% against P. falciparum. nih.gov These compounds exhibited low cytotoxicity against human cells, highlighting their potential as viable antimalarial candidates. nih.gov

Additionally, research into indoloisoquinoline templates, derived from L- or D-tryptophan, has identified compounds with low micromolar activity against the chloroquine-resistant Dd2 strain of P. falciparum. nih.gov Optimization of these structures, including modifications to the indole nitrogen and other substituents, proved crucial in enhancing their antiplasmodial activity. nih.gov Another class of indole-based compounds, indolizinoindolones, has demonstrated activity against both the blood and liver stages of malaria parasites, with some derivatives showing IC50 values in the low micromolar range and good metabolic stability. nih.gov

| Indole Derivative Class | Parasite Strain | Activity (IC50/EC50) | Reference |

| 3-piperidin-4-yl-1H-indoles | P. falciparum (drug-resistant and sensitive) | ~3 µM | cabidigitallibrary.org |

| Indole-3-glyoxyl tyrosines | P. falciparum | >85% growth inhibition | nih.gov |

| Indoloisoquinolines | P. falciparum (Dd2 chloroquine-resistant) | Low micromolar | nih.gov |

| Indolizinoindolones | P. falciparum | Low micromolar | nih.gov |

Antineoplastic and Cytotoxic Potential

The indole scaffold is a key component of several clinically used anticancer drugs, and research continues to uncover the antineoplastic potential of novel indole derivatives. nih.govnih.gov

Inhibition of Cancer Cell Proliferation (e.g., against HCT-116, HepG2, MDA-MB-231)

Derivatives of 1H-Indole-3-carbothioamide and related indole compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For instance, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives showed potent anticancer activity specifically against the HCT-116 human colorectal carcinoma cell line, with some compounds exhibiting IC50 values as low as 7.1 µM. nih.gov

In another study, indolyl-pyrimidine hybrids were evaluated for their anticancer capabilities against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and HCT-116. ekb.eg One compound, in particular, displayed strong activity with IC50 values of 5.02 µM and 6.6 µM against HepG2 and HCT-116 cells, respectively. ekb.eg Furthermore, various pyrimidine derivatives have been tested against a panel of cancer cell lines, including MDA-MB-231 (breast adenocarcinoma), with some compounds showing notable cytotoxicity. ekb.eg

A series of bisindole thiadiazole compounds were also synthesized and tested for their in vitro cytotoxicity against six human cancer cell lines, including breast (MCF-7 and MDA-MB-231) and prostate (PC3, DU145, and LNCAP) cancer cell lines, indicating that structural modifications can influence cytotoxicity and selectivity. mdpi.com

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

| 2-(thiophen-2-yl)-1H-indole derivative (4g) | HCT-116 | 7.1 µM | nih.gov |

| 2-(thiophen-2-yl)-1H-indole derivative (4a) | HCT-116 | 10.5 µM | nih.gov |

| 2-(thiophen-2-yl)-1H-indole derivative (4c) | HCT-116 | 11.9 µM | nih.gov |

| Indolyl-pyrimidine hybrid (Compound 60) | HepG2 | 5.02 µM | ekb.eg |

| Indolyl-pyrimidine hybrid (Compound 60) | HCT-116 | 6.6 µM | ekb.eg |

| Pyrimidine derivative (Compound 64) | MDA-MB-231 | 18.5 µM | ekb.eg |

Selective Cytotoxicity towards Malignant Cells

A crucial aspect of cancer chemotherapy is the selective targeting of malignant cells to minimize damage to healthy tissues. Several studies have highlighted the potential of indole derivatives to exhibit selective cytotoxicity. For example, a novel indole-aryl amide derivative demonstrated noteworthy selectivity towards HT29, a malignant colon cell line, while not affecting healthy human intestinal cells. nih.govunibo.it This selectivity is a promising characteristic for the development of targeted cancer therapies. nih.govunibo.it

Similarly, 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives have been shown to have cytotoxic effects against various leukemia and lymphoma cell lines at submicromolar concentrations. nih.gov Notably, many of these compounds displayed significant selectivity for Burkitt's lymphoma P3HR1 cells. nih.gov

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. Indole derivatives have been shown to induce apoptosis in various cancer cell lines. nih.gov For instance, the selective toxicity of an indole-aryl amide derivative towards HT29 colon cancer cells was associated with the promotion of apoptosis. nih.govunibo.it This pro-apoptotic effect was linked to the up-regulation of the Bax protein, a key regulator of apoptosis. nih.gov

Further research has demonstrated that certain indole derivatives can induce cell cycle arrest, a process that can precede apoptosis. nih.govunibo.it For example, 2-(thiophen-2-yl)-1H-indole derivatives were found to cause a significant increase in the percentage of HCT-116 cells in the S and G2/M phases of the cell cycle, ultimately halting cell division. nih.gov Similarly, some hydrazine-1-carbothioamide derivatives of indole have been shown to arrest cancer cells in the G2/M phase and induce the extrinsic apoptosis pathway. nih.gov

Neuropharmacological Applications

The indole nucleus is also a key feature in molecules with significant neuropharmacological activity.

Anticholinesterase Activity (e.g., Acetylcholinesterase and Butyrylcholinesterase Inhibition)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com Various indole derivatives have been investigated for their potential to inhibit these enzymes. A series of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides were synthesized and tested against both AChE and BuChE. nih.govresearchgate.net The results revealed that many of these compounds exhibited significant inhibitory activity towards AChE, with one derivative displaying an IC50 value of 0.16 µM. nih.govresearchgate.net

Other studies on novel indole amines have also identified compounds with potent anti-acetylcholinesterase activity. nih.gov Some of these synthesized indole amines showed IC50 values comparable to the standard drug galantamine. nih.gov The inhibitory mechanism of these compounds is thought to involve interaction with the peripheral anionic site of the enzyme. nih.gov Research has also been conducted on salicylanilide N,N-disubstituted (thio)carbamates, which have shown weak to moderate inhibition of both cholinesterases, with some derivatives exhibiting selectivity for BChE. nih.gov

| Compound/Derivative Class | Enzyme | Activity (IC50) | Reference |

| N-(2-(1H-indol-3-yl)ethyl)-7-(4-fluorobenzyl)oxy-2-oxo-2H-chromene-3-carboxamide (4o) | AChE | 0.16 µM | nih.govresearchgate.net |

| Indole amine (25) | AChE | 4.28 µM | nih.gov |

| Indole amine (24) | AChE | 4.66 µM | nih.gov |

| Galantamine (standard) | AChE | 4.15 µM | nih.gov |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 µM | nih.gov |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 µM | nih.gov |

Anticonvulsant Properties

Derivatives of 1H-indole have demonstrated notable potential as anticonvulsant agents. Research into various substituted indole structures has revealed significant activity in preclinical screening models. The design of these compounds often follows the principle that for activity in the maximal electroshock seizure (MES) evaluation, an aromatic group, such as a phenyl ring, is required near a two-electron donor atom.

A series of 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides and their subsequent heterocyclic derivatives, including 1,2,4-triazole-3-thiones, 1,3,4-oxadiazol-2-amines, and 1,3,4-thiadiazol-2-amines, were synthesized and evaluated for their anticonvulsant effects. nih.gov Several of these compounds showed comparable activity to the standard drugs phenytoin and carbamazepine in the MES test at 0.5 hours post-administration. nih.gov Notably, one derivative, compound 5b, was found to be more potent than carbamazepine after 4 hours. nih.gov Many of these newly synthesized compounds also exhibited lower neurotoxicity compared to phenytoin. nih.gov

Further studies on different indole derivatives have also shown encouraging anticonvulsant activity against both MES and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. pharmacophorejournal.com For instance, certain indole derivatives incorporating oxazolone or imidazolone moieties showed appreciable activity in both seizure models. pharmacophorejournal.com The majority of tested compounds in one study showed anticonvulsant activity, with potencies ranging from 0.02 to 0.2 compared to phenobarbitone. jchr.org

Table 1: Anticonvulsant Activity of Selected 1H-Indole-3-carbothioamide Derivatives and Related Compounds

| Compound Type | Test Model | Activity Noted | Reference |

| Hydrazine (B178648) carbothioamide derivatives | MES | Comparable activity to phenytoin and carbamazepine. | nih.gov |

| 5-(1H-indol-3-yl)methyl-N-(aryl)-1,3,4-oxadiazol-2-amine (5b) | MES | More potent than carbamazepine after 4 hours. | nih.gov |

| Indole-oxazolone/imidazolone derivatives | MES & scPTZ | Appreciable activity in both models. | pharmacophorejournal.com |

| Isatin (B1672199) derivatives with thiazole (B1198619) components | Pentylenetetrazole-induced convulsions | Potency ranging from 0.02 to 0.2 compared to phenobarbitone. | jchr.org |

Therapeutic Potential for Alzheimer's Disease (e.g., Beta-Amyloid Aggregation Inhibition)

The aggregation of the beta-amyloid (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease (AD). mdpi.com Consequently, inhibiting this process is a major therapeutic strategy. Indole derivatives have emerged as a promising class of molecules capable of disrupting Aβ aggregation. nih.gov

Specifically, isatin-thiosemicarbazone derivatives have shown potential in altering the course of Aβ aggregation. researchgate.net Biophysical studies have demonstrated that certain derivatives can completely prevent the formation of amyloid fibrils. researchgate.net Furthermore, these compounds were found to inhibit Aβ-induced neurotoxicity and the production of reactive oxygen species (ROS) in primary neuronal cell cultures at low micromolar concentrations. researchgate.net

Another class of indole derivatives, 3-(2-arylhydrazono)indolin-2-ones, has also been extensively studied. One hit compound, (3Z)-5-methoxy-1H-indole-2,3-dione 3-[(4-isopropylphenyl)hydrazone], demonstrated potent inhibition of Aβ40 aggregation with a half-maximal inhibitory concentration (IC50) in the submicromolar range. nih.gov Structure-activity relationship studies revealed that substitutions on both the indole core and the arylhydrazone moiety could influence this inhibitory activity. For many of these compounds, a correlation was found between their lipophilicity and their Aβ40 aggregation inhibition. nih.gov In 2020, a study involving 36 novel compounds, primarily 3-(2-phenylhydrazono) isatins and related 1H-indole-3-carbaldehyde derivatives, aimed to investigate their potential as inhibitors of beta-amyloid aggregation. jchr.org

Table 2: Beta-Amyloid Aggregation Inhibition by Indole Derivatives

| Compound Class | Specific Derivative Example | Target | IC50 Value | Reference |

| 3-(2-arylhydrazono)indolin-2-one | (3Z)-5-methoxy-1H-indole-2,3-dione 3-[(4-isopropylphenyl)hydrazone] | Aβ40 Aggregation | 0.43 µM | nih.gov |

| N1-substituted 3-(2-arylhydrazono)indolin-2-one | N-methyl derivative | Aβ40 Aggregation | 0.53 - 0.83 µM | nih.gov |

| N1-substituted 3-(2-arylhydrazono)indolin-2-one | N-cyclopropyl derivative | Aβ40 Aggregation | 0.53 - 0.83 µM | nih.gov |

| Isatin thiosemicarbazones | N/A | Aβ-induced neurotoxicity & ROS production | Effective at 1 µM | researchgate.net |

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the indole nucleus have been investigated for their anti-inflammatory and immunomodulatory properties. Inflammation is a key component of autoimmune diseases, involving a complex interplay of pro-inflammatory and anti-inflammatory mediators. mdpi.com

Studies on hybrid molecules containing both imidazole and indole nuclei have demonstrated promising anti-inflammatory activity. nih.gov For example, 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one and a bromo-benzyl substituted version of it showed anti-inflammatory effects in animal models of inflammation, such as the air pouch and carrageenan-induced peritonitis models. nih.gov The activity was evidenced by a reduction in leukocyte migration and a decrease in the release of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov

Indole-3-Carbinol (B1674136) (I3C), found in cruciferous vegetables, has also been examined for its therapeutic potential in an adjuvant-induced arthritis rat model. nih.gov Results showed that I3C was as potent as methotrexate in attenuating inflammation, demonstrated by the downregulation of inflammatory markers and mediators. nih.gov The anti-inflammatory effects of natural compounds are often mediated through multiple pathways, including the inhibition of pro-inflammatory cytokine production and the modulation of T-cell activity. mdpi.com

Antioxidant Properties

The indole nucleus is a core component of molecules that exhibit significant antioxidant activity. Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous pathological conditions.

A variety of N-substituted indole-2-carboxamide and indole-3-acetamide derivatives have been synthesized and evaluated for their antioxidant effects. nih.gov In vitro tests measuring the impact on rat liver lipid peroxidation and superoxide (B77818) anion formation showed that several of these indole derivatives were highly efficient antioxidants, with activity comparable to or better than alpha-tocopherol. nih.gov

Similarly, indole-3-carboxaldehyde (B46971) derivatives have been explored for their antioxidant potential. Analogues conjugated with different aryl amines were tested using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and by measuring the inhibition of microsomal lipid peroxidation. One compound in the series displayed superior antioxidant activity compared to the other analogues and the standard antioxidant, butylated hydroxy anisole (BHA). Further studies on C-3 substituted indole derivatives confirmed their antioxidant capabilities, with a derivative containing a pyrrolidinedithiocarbamate moiety being particularly active as a radical scavenger. nih.gov The antioxidant mechanism is suggested to involve hydrogen and electron transfer, with the stability of the resulting indolyl radical being crucial for the observed activity. nih.gov

Antidiabetic Activity (e.g., Alpha-Amylase and Alpha-Glucosidase Inhibition)

A key therapeutic strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase in the digestive tract. nih.govmdpi.com This delays carbohydrate digestion and glucose absorption. scirp.org

Certain indole derivatives have been identified as effective inhibitors of these enzymes. A study on synthesized 3,3-di(indolyl)indolin-2-ones demonstrated that these compounds generally exhibited higher α-glucosidase inhibitory activity and lower α-amylase inhibitory activity compared to the standard drug acarbose. nih.gov This profile is considered advantageous as strong α-amylase inhibition is associated with gastrointestinal side effects. nih.gov One particular compound from this series showed favorable higher α-glucosidase inhibition and lower α-amylase inhibition compared to acarbose, suggesting its potential for development as a more selective alpha-glucosidase inhibitor. nih.gov Molecular docking studies supported these findings, revealing key interactions between the 3,3-di(indolyl)indolin-2-ones and the active sites of both α-glucosidase and α-amylase. nih.gov

Table 3: Enzyme Inhibition by 3,3-di(indolyl)indolin-2-one Derivatives

| Compound | α-Glucosidase % Inhibition (at 50 µg/ml) | α-Amylase % Inhibition (at 50 µg/ml) | Reference |

| Compound 1i | 67 ± 13 | 51 ± 4 | nih.gov |

| Acarbose (Standard) | 19 ± 5 | 90 ± 2 | nih.gov |

| General Range for Series 1a-p | 37 ± 11 to 94 ± 3 | 72 ± 5 to 92 ± 4 (except 1i) | nih.gov |

Other Reported Biological Activities

Anti-HIV Activity

The indole scaffold is a valuable template for the development of agents against the human immunodeficiency virus (HIV). nih.gov Indole derivatives have been shown to be potent inhibitors of key HIV enzymes, including reverse transcriptase and integrase. nih.gov

A series of indole-3-carbaldehydes with substituted N-sulfonyl phenyl or N-phenacyl groups were synthesized and evaluated for their ability to inhibit HIV-1 integrase in vitro. indiandrugsonline.org Several compounds exhibited significant inhibition of this enzyme with IC50 values in the low micromolar range. One compound also showed notable anti-HIV activity against the HIV-1 strain IIIB and demonstrated promising activity against a mutant reverse transcriptase strain. indiandrugsonline.org Further research into indole-2-carboxylic acid derivatives also led to the identification of potent HIV-1 integrase strand transfer inhibitors (INSTIs), with one derivative showing an IC50 value of 0.13 μM. mdpi.com Additionally, novel 3-oxindole derivatives have been identified as inhibitors of Tat-mediated viral transcription, representing another mechanism by which indole-based compounds can combat HIV-1. mdpi.com

Antihypertensive Activity

Indole derivatives have also been explored for their potential in treating hypertension. A series of novel indole-3-carboxylic acid derivatives were designed and synthesized as antagonists of the angiotensin II receptor 1 (AT1). nih.gov Radioligand binding studies showed that these new compounds have a high nanomolar affinity for the AT1 receptor, comparable to the pharmaceutical losartan. nih.gov In studies using spontaneously hypertensive rats, oral administration of these compounds led to a significant decrease in blood pressure. The most potent compound caused a maximum decrease of 48 mm Hg at a 10 mg/kg dose, and the antihypertensive effect was sustained for 24 hours, outperforming losartan. nih.gov Other research on 1-(aminocarbonylmethyl)-indoles also identified compounds that produced a significant reduction in arterial pressure in spontaneously hypertensive rats. nih.gov

Mechanistic Elucidation of Biological Action of 1h Indole 3 Carbothioamide Derivatives

Identification and Characterization of Molecular Targets

The biological activity of 1H-Indole-3-carbothioamide derivatives is intrinsically linked to their ability to interact with and modulate the function of specific molecular targets within the cell. Research has identified several key enzyme pathways that are inhibited by these compounds, providing a basis for their observed pharmacological effects.

Enzyme Inhibition Pathways

The core of the biological action of 1H-Indole-3-carbothioamide derivatives lies in their capacity to inhibit the activity of crucial enzymes involved in various cellular processes. The following sections detail the specific enzyme inhibition pathways that have been characterized for this class of compounds.

A significant area of investigation for indole-based compounds has been their potential as anticancer agents, with a particular focus on the inhibition of receptor tyrosine kinases. nih.gov The Epidermal GrowthFactor Receptor (EGFR) is a key member of this family, and its dysregulation is a hallmark of several cancers. nih.govresearchgate.net

Recent studies have demonstrated that novel derivatives of 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide, specifically a series of thiazolylhydrazonothiazoles, exhibit promising inhibitory activity against the EGFR tyrosine kinase domain. nih.govresearchgate.net Molecular docking studies have been employed to predict the binding affinity and interaction modes of these derivatives within the EGFR TK binding site, supporting their potential as anticancer agents. nih.govresearchgate.net The synthesis of these compounds often starts from 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide, which serves as a key intermediate. nih.govresearchgate.net

The cytotoxic activity of these derivatives has been evaluated against various cancer cell lines, including colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231), with several compounds demonstrating encouraging activity. nih.govresearchgate.net The table below summarizes the cytotoxic activity of selected 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide derivatives.

| Compound | Structure | Cell Line | IC50 (µM) |

| 7b | 2-(2-(1-(1H-indol-3-yl)ethylidene)hydrazinyl)-4-methyl-5-(1-(p-tolylimino)ethyl)thiazole | HepG-2 | 1.61 |

| 11 | 2-(2-(1-(1H-indol-3-yl)ethylidene)hydrazinyl)-4-methyl-5-((2-oxo-2H-chromen-3-yl)carbonyl)thiazole | HepG-2 | 1.98 |

| 3h | N/A | HePG-2 | > 4.09 |

| 9 | N/A | HePG-2 | > 4.09 |

| 13 | N/A | HePG-2 | > 4.09 |

Data sourced from a study on thiazolyl-thiazole derivatives. researchgate.net Note: Lower IC50 values indicate greater cytotoxic activity.

Ataxia-Telangiectasia Mutated (ATM) kinase is a critical enzyme in the DNA damage response pathway. Despite the extensive research into indole (B1671886) derivatives as kinase inhibitors, current scientific literature does not provide specific evidence for the direct inhibition of ATM kinase by derivatives of 1H-Indole-3-carbothioamide.

Derivatives of 1H-Indole-3-carbothioamide have been investigated for their potential as antibacterial agents, targeting the stringent response pathway in bacteria. This pathway is regulated by (p)ppGpp alarmones, which are synthesized by RelA/SpoT homolog (RSH) proteins. The inhibition of these alarmone synthetase enzymes is a promising strategy to combat bacterial persistence and antibiotic tolerance.

Substituted indoles have been identified as a promising scaffold for the development of (p)ppGpp synthetase enzyme inhibitors. Molecular docking studies have been conducted on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives to assess their ability to bind to the active site of RSH proteins from mycobacterial and streptococcal sources. These studies suggest that the indole derivatives can interact with key residues within the (p)ppGpp synthetase domain. For instance, N,N-dimethyl-1H-indole-3-carbothioamide has been isolated as a byproduct in the synthesis of some of these quinazolinone derivatives.

While direct enzymatic inhibition data with IC50 values are not extensively reported, the molecular docking results provide a strong rationale for the observed antibacterial activity of these compounds and highlight their potential as modulators of alarmone synthetase.

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. While indole-containing compounds like Indomethacin are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes, there is a lack of specific research in the currently available scientific literature focusing on the direct inhibition of COX enzymes by derivatives of 1H-Indole-3-carbothioamide.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases. A search of the current scientific literature did not yield specific studies on the inhibition of monoamine oxidase enzymes by derivatives of 1H-Indole-3-carbothioamide.

Metal Chelation as a Mechanism of Action

Derivatives of 1H-Indole-3-carbothioamide, particularly those belonging to the thiosemicarbazone class, demonstrate a significant capacity for metal chelation. dergipark.org.trresearchgate.net This property is attributed to the presence of a conjugated N,N,S tridentate system within their structure. dergipark.org.tr These molecules can coordinate with metal ions, such as copper (Cu(II)), cobalt (Co(II)), nickel (Ni(II)), and zinc (Zn(II)), typically through the sulfur atom of the thiocarbonyl group and a nitrogen atom from the hydrazone linkage. researchgate.netijpsr.compreprints.org

The chelation process can alter the lipophilicity of the compounds, potentially enhancing their ability to cross cellular membranes. researchgate.net This interaction with essential metal ions can disrupt normal cellular functions that are metal-dependent. For instance, the chelation of metal ions is considered a potential therapeutic strategy in the context of Alzheimer's disease, as it may reduce the accumulation of metal-induced aggregates. dergipark.org.tr The coordination of the metal ion by the polar regions of the ligand facilitates the crossing of the cell membrane via a diffusive mechanism rather than active transport. researchgate.net The geometry of the resulting metal complex, which can be octahedral, square planar, or tetrahedral, is influenced by the donor atoms and subsequently impacts the biological properties of the compound. researchgate.netijpsr.com

Interaction with Nucleic Acids (DNA)

Certain derivatives of 1H-Indole-3-carbothioamide have been shown to interact with DNA, which serves as a primary intracellular target for many anticancer agents. nih.gov This interaction can lead to DNA damage in rapidly proliferating malignant tumor cells, thereby inhibiting their growth. nih.gov For example, studies on pyrazoline analogs incorporating a carbothioamide moiety have investigated their DNA binding properties. nih.gov

Furthermore, fragment-based screening has identified the indole scaffold as a binder to DNA primase, an essential enzyme in DNA replication. researchgate.netresearchgate.net Specifically, saturation-transfer difference (STD) NMR spectroscopy has confirmed the binding of indole fragments to T7 DNA primase. researchgate.netresearchgate.net This binding is expected to interfere with the primase's interaction with either the DNA template or ribonucleotide substrates, thus inhibiting the synthesis of RNA primers necessary for DNA replication. researchgate.netresearchgate.net

Modulation of Cellular Processes and Signaling Pathways

Disruption of Bacterial Biofilm Formation

Derivatives of 1H-Indole-3-carbothioamide have demonstrated the ability to interfere with bacterial biofilm formation, a key virulence factor in many pathogenic bacteria. nih.gov Efflux pumps are known to play a role in biofilm development by excreting molecules for the extracellular matrix and those involved in quorum sensing. frontiersin.org

Studies have shown that certain indole derivatives can attenuate biofilms of Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov In some cases, combining these indole compounds with antibiotics like tobramycin (B1681333) has resulted in significant inhibition and even eradication of mature biofilms. nih.gov Transcriptome analysis of P. aeruginosa treated with such compounds revealed the repression or upregulation of numerous genes, indicating a broad impact on bacterial physiology. nih.gov For instance, some isatin-decorated thiazole (B1198619) derivatives have been tested for their capacity to disrupt biofilms. dovepress.com Additionally, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have been reported to inhibit biofilm formation in S. aureus. nih.gov

Interference with Cell Cycle Progression

Indole derivatives, including those related to 1H-Indole-3-carbothioamide, can interfere with the cell cycle, a fundamental process for cell proliferation. This mechanism is particularly relevant to their potential anticancer activity. Indole-3-carbinol (B1674136) (I3C), a related natural product, and its derivatives have been shown to induce a G1/S phase arrest in the cell cycle of cancer cells. nih.govnih.gov

This cell cycle arrest is often mediated by the modulation of key regulatory proteins. Research has shown that these compounds can lead to the downregulation of cyclins (like cyclin D1 and cyclin E) and cyclin-dependent kinases (CDK2, CDK4, and CDK6). nih.gov Concurrently, they can upregulate CDK inhibitors such as p15, p21, and p27. nih.gov For example, a tetrameric derivative of indole-3-carbinol was found to inhibit the expression of cyclin-dependent kinase 6, leading to a G1 cell cycle arrest in breast cancer cell lines. nih.gov

Influence on Efflux Pumps (e.g., NorA efflux pump inhibition)

A significant mechanism of action for 1H-Indole-3-carbothioamide derivatives is the inhibition of bacterial efflux pumps, such as the NorA pump in Staphylococcus aureus. nih.govjournalagent.com The NorA efflux pump contributes to antibiotic resistance by expelling a wide range of drugs from the bacterial cell. nih.govjournalagent.com

Indoles are a recognized class of NorA inhibitors. nih.govjournalagent.com By inhibiting these pumps, the indole derivatives can increase the intracellular concentration of antibiotics like ciprofloxacin, thereby restoring their efficacy against resistant strains. journalagent.comnih.gov Studies have identified specific indole derivatives, such as SMJ-5, as potent NorA efflux pump inhibitors. nih.gov This inhibition is demonstrated by an increased accumulation of substrates like ethidium (B1194527) bromide and norfloxacin (B1679917) within the bacteria. nih.gov The potentiation of existing antibiotics through this mechanism represents a promising strategy to combat antibiotic resistance. nih.gov

Structure-Mechanism Correlations

The biological activity of 1H-Indole-3-carbothioamide derivatives is intrinsically linked to their chemical structure. Specific substitutions on the indole ring or the carbothioamide side chain can significantly influence the mechanism and potency of action.

For instance, in the context of NorA efflux pump inhibition, the presence of certain substituents on the indole core is crucial. Studies on 2-aryl-1H-indole inhibitors have highlighted the importance of the substitution pattern on the aryl ring for activity. turkjps.org Similarly, for antimicrobial activity against MRSA, the presence of a m-chlorophenyl group as a substituent on derivatives containing 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) rings was shown to be beneficial. nih.gov This indicates that both the core indole structure and the nature of the side chains are critical for the biological effect. nih.gov

In the case of metal chelation, the thiosemicarbazone moiety (a derivative of carbothioamide) is the key structural feature responsible for coordinating with metal ions. dergipark.org.trresearchgate.net The specific alkyl or aryl groups attached to the thiosemicarbazone can modulate the stability and lipophilicity of the resulting metal complex, thereby affecting its biological activity.

Structure Activity Relationship Sar Studies of 1h Indole 3 Carbothioamide Derivatives

Impact of Substituents on the Indole (B1671886) Nitrogen Atom

The nitrogen atom at position 1 of the indole ring is a key site for chemical modification. Substituting the hydrogen atom at this position can significantly alter the physicochemical properties and biological activity of the resulting compounds.

Research has shown that N-substitution often enhances the biological profile of indole derivatives. rsc.org For instance, in a series of N-substituted indole-3-carboxamides evaluated for antioxidant activity, substitution at the N-1 position of the indole ring was found to cause significant differences in lipid peroxidation inhibition. nih.gov Specifically, the introduction of a benzyl (B1604629) group at the indole nitrogen was necessary to achieve maximum activity for certain di-halogenated indole-3-carboxamide derivatives in superoxide (B77818) anion scavenging. tandfonline.com

Further studies on N-substituted indole-3-carboxamides revealed that a para-fluorobenzyl substitution at the indole nitrogen had a positive impact on the superoxide dismutase (SOD) inhibitory activity, particularly when the benzamide (B126) ring was also mono-halogenated. nih.govresearchgate.net Comparing compounds with and without N-1 substitutions, it was found that N-benzyl and N-tosyl groups could significantly alter the activity, indicating the importance of this position for molecular interaction with biological targets. nih.gov For example, one study found that a 1-benzyl-N-(2,4-difluorobenzyl)-1H-indole-3-carboxamide derivative was the most active among all tested compounds, showing 100% inhibition of SOD and 51% inhibition of lipid peroxidation. tandfonline.comtandfonline.com

The nature of the substituent is critical. In a series of indole-based thiosemicarbazones designed as tyrosinase inhibitors, the N-H of the indole was benzylated to enhance biological activity. rsc.org This highlights a general trend where introducing bulky, aromatic groups like benzyl at the N-1 position can lead to improved potency.

Table 1: Effect of N-1 Substitution on Antioxidant Activity of Indole-3-carboxamides

| Compound | N-1 Substituent | Other Key Substituents | Activity (% Inhibition of SOD) | Reference |

|---|---|---|---|---|

| Compound 5 | Benzyl | N-(2,4-difluorobenzyl) | 100% | tandfonline.com, tandfonline.com |

| Compound 8 | p-fluorobenzyl | N-(4-fluorobenzyl) | High | tandfonline.com, nih.gov |

| Compound 9 | Benzyl | N-(2,4-dichlorobenzyl) | 100% | tandfonline.com, tandfonline.com |

Influence of Substitutions on the Thioamide Moiety

The thioamide group (-CSNHR) is a critical pharmacophore. Its hydrogen bonding capacity, polarity, and ability to coordinate with metal ions are key to its biological function. Modifications to this moiety, particularly at the terminal nitrogen, have profound effects on activity.

Replacing the oxygen of a carboxamide with sulfur to form a thioamide can significantly enhance antiproliferative activity, likely due to increased lipophilicity. nih.gov In a series of isatin (B1672199) derivatives, the introduction of various substituents on the terminal nitrogen of the hydrazinecarbothioamide side chain led to compounds with potent cytostatic activity. nih.gov For instance, replacing a hydrogen atom with a chlorine on a phenyl ring attached to the thioamide nitrogen did not improve cytostatic activity, whereas replacement with a methoxy (B1213986) group resulted in a marked potentiation of activity. nih.gov

Studies on indole-3-carboxaldehyde (B46971) thiosemicarbazones, which feature a related C=N-NH-C=S linkage, have provided further insights. The substitution pattern on the terminal nitrogen of the thiosemicarbazone chain influences antioxidant and anticholinesterase activities. dergipark.org.tr In one study, an unsubstituted -NH2 group, N,N-dimethyl substitution, and other alkyl variations were compared, showing that these modifications modulate the biological properties. dergipark.org.tr Another study on functionalized oxoindolin hydrazine (B178648) carbothioamide derivatives found that attaching an ethyl chain to the -NH of the thioamide was well-tolerated and resulted in excellent inhibition of the h-NTPDase3 enzyme. frontiersin.org

The thioamide moiety itself is often essential for activity. When comparing thioamides with their amide counterparts, the thioamide derivatives frequently show superior potency. For example, replacing the thioamide group with an amide group in a series of antitubercular agents significantly abolished their activity. nih.gov

Table 2: Influence of Thioamide/Thiosemicarbazone Substitution on Biological Activity

| Compound Series | Moiety | Substitution (R) | Biological Activity | Reference |

|---|---|---|---|---|

| Isatin Derivatives | Hydrazinecarbothioamide | R = 4-methoxyphenyl | Potent cytostatic activity (L1210 cells) | nih.gov |

| Isatin Derivatives | Hydrazinecarbothioamide | R = 4-chlorophenyl | Less potent cytostatic activity | nih.gov |

| Oxoindolin Derivatives | Hydrazinecarbothioamide | R = ethyl | Excellent h-NTPDase3 inhibition | frontiersin.org |

| Antitubercular Agents | Thioamide | - | Active | nih.gov |

Role of Substituents on the Aromatic Ring Systems

Substituents on the benzene (B151609) portion of the indole nucleus (positions 4, 5, 6, and 7) and on any other appended aromatic rings play a crucial role in modulating the electronic properties and steric profile of the molecule, thereby influencing biological activity.

Halogenation of the aromatic rings is a common strategy to enhance potency. Studies on indole-3-carboxamides found that halogenated compounds are generally more active as antioxidants than their non-halogenated counterparts. nih.govresearchgate.net The presence of halo substituents at both the ortho and para positions of a benzyl ring attached to the carboxamide nitrogen resulted in 100% inhibition of SOD. tandfonline.comtandfonline.com In another example, a 5-bromo substitution on the indole ring was a key feature of a derivative with significant anti-angiogenic and anti-proliferative effects. researchgate.net

The position of the substituent is also critical. For oxoindolin hydrazine carbothioamide derivatives, a compound with a 4-chloro substitution on the N-phenyl ring showed remarkable inhibitory activity against the h-NTPDase1 enzyme, whereas moving the chlorine to the 3-position resulted in reduced activity. frontiersin.org Similarly, a 4-methoxy group conferred high activity, while a 3-methoxy group led to a decrease. frontiersin.org

In studies of 2-aryl-1H-indoles as efflux pump inhibitors in Staphylococcus aureus, SAR studies revealed that substitution at the C-5 position of the indole ring is crucial for activity. researchgate.net Specifically, a nitro group (-NO2) at C-5 was identified as being essential for synergistic activity. researchgate.net For a series of pyridine-pyrimidine-indole-carbohydrazide derivatives, di- or tri-substitution on a phenyl ring showed that the position of the substituents was important for inducing vacuolization in cancer cells. A 3,5-dimethoxy substituted derivative showed a dramatic increase in effect compared to other patterns. nih.gov

Table 3: Effect of Aromatic Ring Substitution on Biological Activity

| Compound Series | Ring System | Substituent | Position | Effect | Reference |

|---|---|---|---|---|---|

| Indole-3-carboxamides | Benzyl on carboxamide | Di-fluoro/Di-chloro | ortho, para | 100% SOD Inhibition | tandfonline.com, tandfonline.com |

| Indole-2-carboxamide | Indole Ring | Bromo | 5 | Anti-angiogenic activity | researchgate.net |

| Oxoindolin Derivatives | N-phenyl on thioamide | Chloro | 4 | High h-NTPDase1 inhibition | frontiersin.org |

| Oxoindolin Derivatives | N-phenyl on thioamide | Chloro | 3 | Reduced activity | frontiersin.org |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule dictates how it fits into the binding site of a biological target. Conformational analysis, often aided by computational methods like molecular docking and QSAR (Quantitative Structure-Activity Relationship), is essential for understanding the SAR of 1H-indole-3-carbothioamide derivatives.

Molecular modeling studies have provided valuable insights. For 2-aryl-1H-indole inhibitors, computational studies demonstrated that the inhibitory activity could be improved by increasing the molecular volume and decreasing the dipole moment. researchgate.net This suggests that both steric bulk and electronic distribution are key determinants of potency.

In the development of tyrosinase inhibitors based on the N-tosyl-indole hybrid thiosemicarbazone scaffold, molecular docking was used to predict the binding interactions within the enzyme's active site. nih.gov These in silico analyses help rationalize the observed activities, for example, why certain substitution patterns lead to higher potency. Similarly, for another series of indole-based thiosemicarbazones, docking studies were conducted to understand the binding mode of the most active compounds, confirming that the thioamide moiety and specific substitutions are crucial for interaction with the tyrosinase enzyme. rsc.org

These computational approaches allow researchers to visualize the preferred orientation of the molecule and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This understanding is invaluable for the rational design of new, more potent derivatives by optimizing the molecule's shape and electronic complementarity to its target. nih.govresearchgate.net

Development of Lead Compounds through SAR Exploration

The systematic application of SAR studies allows for the identification and optimization of lead compounds. By understanding the effects of various substituents, researchers can rationally design molecules with improved potency, selectivity, and pharmacokinetic properties.

For example, through the evaluation of N-substituted indole-3-carboxamides, 1-benzyl-N-(2,4-difluorobenzyl)-1H-indole-3-carboxamide was identified as the most active antioxidant in its series, making it a lead compound for further investigation. tandfonline.com In another study, SAR exploration of 2-aryl-1H-indoles led to the discovery of (2-phenyl-1H-indol-5-yl)-methanol as a promising new antibacterial lead against S. aureus. researchgate.net

In the search for novel anticancer agents, a series of pyridine-pyrimidine-indole-carbohydrazide derivatives were synthesized and evaluated. The SAR investigation identified four potent compounds, with one in particular selected as a promising lead for further development as a methuosis inducer for cancer therapy due to its potent cytotoxic activity against cancer cells and low toxicity to normal cells. tandfonline.com

Computational and in Silico Investigations of 1h Indole 3 Carbothioamide

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding affinity and interaction patterns of ligands with their protein targets.

Research on 1H-Indole-3-carbothioamide and its derivatives has utilized molecular docking to explore their potential as inhibitors of various enzymes. For instance, studies have shown that indole-based thiosemicarbazone derivatives exhibit inhibitory effects on tyrosinase. nih.gov Molecular docking analyses of these compounds against mushroom tyrosinase (mTYR) and tyrosinase-related protein 1 (TYRP1) revealed favorable binding energies and effective interactions within the active sites of these target proteins. mdpi.com Specifically, certain indole-thiourea derivatives demonstrated strong binding affinities to both mTYR and TYRP1. mdpi.com

In the context of antimicrobial research, molecular docking has been employed to understand the interaction of indole (B1671886) derivatives with microbial enzymes. For example, docking studies of 3-substituted indole-2-one and -thione derivatives were conducted against DNA gyrase to evaluate their antimicrobial efficacy. dergipark.org.tr Similarly, new indole-thiosemicarbazone ligands and their metal complexes have been studied for their binding potential with the spike protein and main protease of SARS-CoV-2, suggesting a potential antiviral role. researchgate.net

The following table summarizes the results of selected molecular docking studies involving derivatives of 1H-Indole-3-carbothioamide:

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |

| Indole-thiourea derivatives (4a, 4b) | Mushroom Tyrosinase (mTYR) | -7.0 | Strong binding in the active site | mdpi.com |

| Indole-thiourea derivatives (4b, 4d, 4f) | Tyrosinase-Related Protein 1 (TYRP1) | High affinity | Similar high binding affinities for both mTYR and TYRP1 | mdpi.com |

| (E)-2-((1-benzyl-1H-indol-3-yl)methylene)-N-methylhydrazine-1-carbothioamide (MBIHC) | SARS-CoV-2 Spike Protein & Main Protease | Good binding potential | - | researchgate.net |

| 3-Substituted Indole-2-one and -thione derivatives | DNA Gyrase | Weaker than ciprofloxacin | - | dergipark.org.tr |

These studies highlight the utility of molecular docking in identifying potential drug candidates and elucidating the structural basis for their activity. The predicted binding modes and energies provide valuable information for the rational design of more potent and selective inhibitors.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations provide insights into the electronic properties, reactivity, and stability of molecules.

For 1H-Indole-3-carbothioamide and its derivatives, DFT studies have been instrumental in understanding their chemical reactivity and spectroscopic properties. researchgate.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov

Studies on indole-based thiosemicarbazones have shown that the thiosemicarbazide (B42300) moiety is crucial for their inhibitory activity. nih.gov DFT calculations have been used to analyze the frontier molecular orbitals (FMOs) of these compounds, revealing that a smaller HOMO-LUMO gap is associated with higher reactivity and better biological activity. nih.gov For instance, in a study of N-tosyl-indole hybrid thiosemicarbazones, the compound with the highest ionization potential (HOMO energy) was predicted to have better biological activity. nih.gov

Furthermore, DFT calculations have been used to support experimental findings by determining the geometry of metal complexes of indole-thiosemicarbazone ligands and to analyze their electronic and spectroscopic properties. researchgate.netmdpi.com The calculated bond lengths, bond angles, and vibrational frequencies often show good agreement with experimental data from X-ray crystallography and spectroscopy. mdpi.com

Below is a table summarizing key parameters obtained from DFT calculations for representative indole derivatives:

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Findings | Reference |

| N-tosyl-indole hybrid thiosemicarbazones (5r) | High | Low | - | Higher reactivity and biological activity associated with a smaller energy gap. | nih.gov |

| Indole-thiosemicarbazone ligand (MBIHC) | - | - | - | Geometry of metal complexes determined and supported by spectroscopic data. | researchgate.net |

| Indole-linked 1,2,4-triazole-3-thione derivatives | High HOMO energy for compound 8a | - | - | Compound 8a anticipated to have enhanced electron-donating ability. | nih.gov |

These DFT studies provide a fundamental understanding of the electronic characteristics that govern the biological activities of 1H-Indole-3-carbothioamide derivatives.

Molecular Dynamics (MD) Simulations for Binding Dynamics and Conformational Changes

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

In the context of 1H-Indole-3-carbothioamide derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes and to explore the conformational changes that occur upon binding. These simulations provide a more dynamic picture of the binding process compared to the static view offered by molecular docking.

For example, MD simulations have been performed on N-tosyl-indole hybrid thiosemicarbazones in complex with tyrosinase to evaluate the stability of the docked poses. nih.gov These simulations can reveal important information about the flexibility of the ligand and the protein's active site, as well as the role of water molecules in the binding process. The stability of the complex over time, often assessed by the root-mean-square deviation (RMSD) of the atomic positions, is a key indicator of a stable binding mode.

Similarly, MD simulations have been used to explore the binding interactions and stability of indole-derived hydrazones with their target, the epidermal growth factor receptor (EGFR). researchgate.net These studies help to validate the docking results and provide a deeper understanding of the dynamic interactions that contribute to the inhibitory activity of the compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on indole derivatives to understand the structural requirements for their biological activities. tandfonline.com For instance, 2D-QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors. acs.org These models use various molecular descriptors, such as constitutional, topological, and quantum-chemical parameters, to build a mathematical equation that correlates the structural features of the compounds with their inhibitory potency (pIC50).

The development of a QSAR model typically involves dividing a dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. Statistical methods like multiple linear regression (MLR) and partial least squares (PLS) are commonly used to generate the QSAR equations. acs.org The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the external validation coefficient (R²_ext). nih.govmdpi.com

A study on indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation developed a 3D-QSAR model that identified the physicochemical features correlated with their anti-aggregating potency. nih.gov Such models can guide the design of new derivatives with improved activity.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in the early stages of drug discovery. These computational methods predict the pharmacokinetic properties of a compound, helping to identify candidates with favorable drug-like characteristics.

For 1H-Indole-3-carbothioamide and its derivatives, various in silico tools have been used to predict their ADME properties. acs.org These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (tPSA), and the number of hydrogen bond donors and acceptors, which are evaluated against established rules like Lipinski's Rule of Five and Veber's rule. nih.gov